3,3'-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C30H24O4 It is characterized by the presence of a but-2-ene-1,4-diyl group linked to two benzonitrile moieties through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile typically involves the reaction of but-2-ene-1,4-diol with benzonitrile derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl groups of but-2-ene-1,4-diol are replaced by benzonitrile groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of 3,3’-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and yield of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Amines or thiols in the presence of a base catalyst at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzonitrile derivatives.
Scientific Research Applications
3,3’-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(E)-{[But-2-ene-1,4-diylbis(-oxy)]bis-(4,1-phenyl-ene)}bis-(phenylmethanone): Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: Shares the but-2-ene-1,4-diyl linkage but differs in the attached aromatic groups.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Properties
CAS No. |
61947-41-9 |
---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-[4-(3-cyanophenoxy)but-2-enoxy]benzonitrile |
InChI |
InChI=1S/C18H14N2O2/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h1-8,11-12H,9-10H2 |
InChI Key |
DWICWPGQDWTXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC=CCOC2=CC=CC(=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.